1-(4-甲基-1,3-噻唑-2-基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

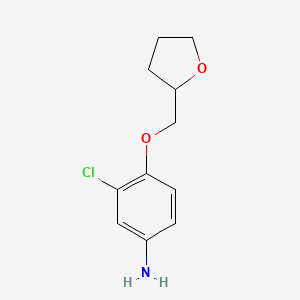

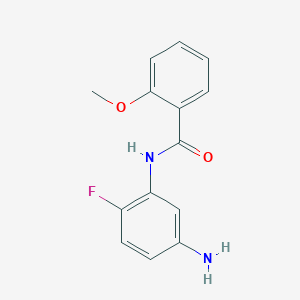

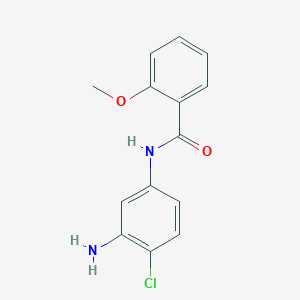

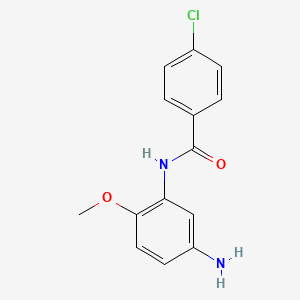

The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolyl piperidines and carboxylate derivatives, which are of interest due to their biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically include the formation of a heterocyclic ring followed by functional group transformations. For example, the synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides involves isoxazole ring formation, α-bromination, thiazole ring formation, and carboxamide attachment . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a cyclization reaction and a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds with thiazolyl and piperidyl groups can be complex, with stereochemistry playing a significant role. For instance, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized using single crystal X-ray diffraction . This technique could be employed to determine the precise molecular structure of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid, which is crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of thiazolyl piperidine compounds can vary depending on the substituents and functional groups present. The papers do not provide specific reactions for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid, but they do mention that similar compounds exhibit reactivity typical of carboxamides and thiocarboxamides , as well as reactions involving hydrazine derivatives . These insights could guide the exploration of chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl piperidine derivatives, such as acid dissociation constants, are important for their biological activity. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is a critical parameter for understanding the compound's behavior in different pH environments . Although the exact properties of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid are not provided, similar analyses could be conducted to ascertain its properties.

Relevant Case Studies

The papers discuss the biological activities of related compounds, such as their herbicidal activities and antimicrobial effects. For instance, certain carboxamides and thiocarboxamides showed moderate to good herbicidal activities and competitive inhibition against the native spinach D1 protease . Additionally, some methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains . These findings suggest that 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid could also have potential biological applications, warranting further investigation.

科学研究应用

原子经济合成和AChE抑制活性

Sivakumar等人(2013)开发了一种涉及1,3-噻唑酮-4-羧酸和哌啶-2-羧酸的新型二螺杂环的原子经济合成方法。对这些化合物的乙酰胆碱酯酶(AChE)抑制活性进行了评估,突出了其在治疗阿尔茨海默病等疾病中的潜在治疗应用。该研究发现化合物3c最有效,IC50值为1.86 μmol/L(Sivakumar、Ranjith Kumar、Ali和Choon,2013)。

用于癌症治疗的Aurora激酶抑制剂

ロバート·亨利·詹姆斯(2006)描述的Aurora激酶抑制剂的研究涉及与哌啶-4-羧酸在结构上相关的化合物。这些抑制剂可以通过抑制Aurora A来潜在地治疗癌症,表明哌啶衍生物在开发新的肿瘤疗法中的重要性(ロバート·亨利·詹姆斯,2006)。

哌啶取代的苯并噻唑衍生物的抗菌活性

Shafi、Rajesh和Senthilkumar(2021)合成了新的哌啶取代的苯并噻唑衍生物,并评估了它们的抗菌性能。研究表明,这些化合物具有显着的抗菌和抗真菌活性,强调了哌啶衍生物在开发新的抗菌剂中的潜力(Shafi、Rajesh和Senthilkumar,2021)。

新型杂环的合成和生物学性质

Malinauskienė等人(2018)的研究探索了具有手性哌啶-2-基和哌啶-3-基取代基的2-氨基-1,3-硒唑-5-羧酸甲酯的合成。这项工作有助于开发具有药物化学和药物设计潜力的新型杂环化合物(Malinauskienė、Kveselytė、Dzedulionytė、Bieliauskas、Burinskas、Sløk和Šačkus,2018)。

哌啶-4-羧酸衍生物的抗癌活性

Rehman等人(2018)的一项研究合成了哌啶-4-羧酸乙酯附加的1,3,4-恶二唑杂化物,并评估了它们作为抗癌剂。研究发现IC50值低的化合物,表明与作为参考使用的阿霉素相比具有很强的抗癌活性,展示了哌啶衍生物在癌症治疗中的潜力(Rehman、Ahtzaz、Abbasi、Siddiqui、Saleem、Manzoor、Iqbal、Virk、Chohan和Shah,2018)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the solvent environment.

属性

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQOXDSSWJFEEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)